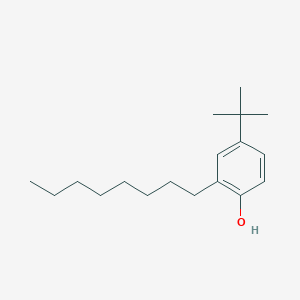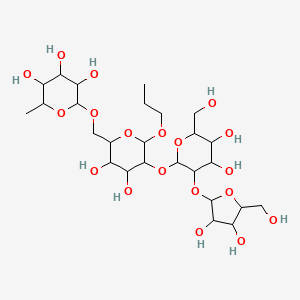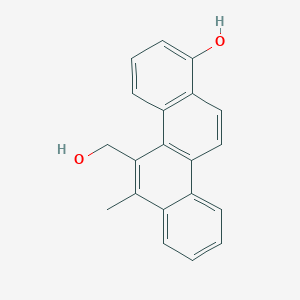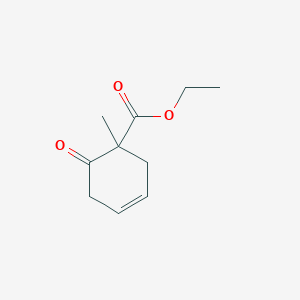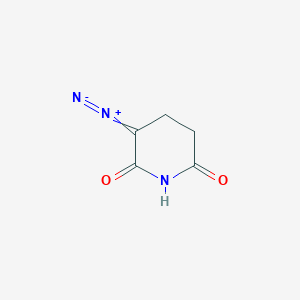
N'-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diisopropoxyphosphoryl group, a nitrophenyl group, and an acetohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide typically involves multiple steps. One common method includes the reaction of diisopropyl phosphorochloridate with 4-nitrophenylhydrazine to form an intermediate, which is then reacted with acetyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrazine.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide include:
- N’-diisopropoxyphosphorylcarbonyl-N-(4-aminophenyl)acetohydrazide
- N’-diisopropoxyphosphorylcarbonyl-N-(4-methylphenyl)acetohydrazide
- N’-diisopropoxyphosphorylcarbonyl-N-(4-chlorophenyl)acetohydrazide
Uniqueness
What sets N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. The presence of the nitrophenyl group, in particular, contributes to its distinct chemical and biological properties.
Properties
CAS No. |
132122-83-9 |
|---|---|
Molecular Formula |
C15H22N3O7P |
Molecular Weight |
387.32 g/mol |
IUPAC Name |
N'-di(propan-2-yloxy)phosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C15H22N3O7P/c1-10(2)24-26(23,25-11(3)4)15(20)16-17(12(5)19)13-6-8-14(9-7-13)18(21)22/h6-11H,1-5H3,(H,16,20) |
InChI Key |
XUISTOAUPRCURO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(=O)NN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



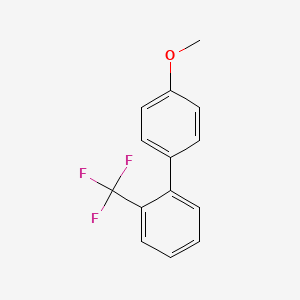
![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)

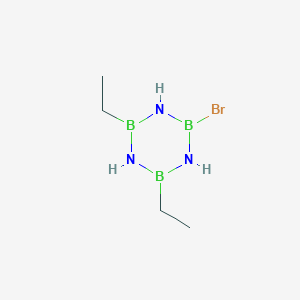
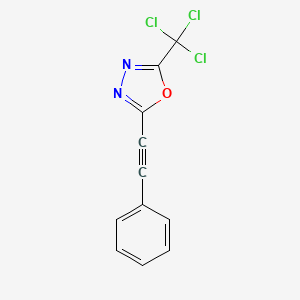
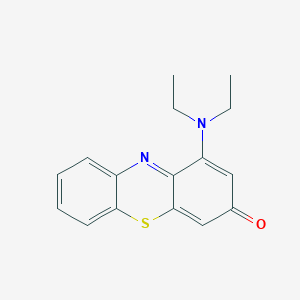
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
